molecular formula C7H9BO3 B118843 4-Methoxyphenylboronic acid CAS No. 5720-07-0

4-Methoxyphenylboronic acid

Cat. No. B118843
Key on ui cas rn: 5720-07-0
M. Wt: 151.96 g/mol
InChI Key: VOAAEKKFGLPLLU-UHFFFAOYSA-N
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Patent
US07772180B2

Procedure details

A mixture of 4-(6-methoxy-isoquinolin-1-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (39 mg, 0.10 mmol), phenylboronic acid (14.6 mg, 0.12 mmol), sodium tert-butoxide (38 mg, 0.40 mmol) and ((t-Bu)2POH)2PdCl2 (POPd) (5 mg, 0.01 mmol) in THF (2 mL) was heated to reflux for 4 h. After cooling down, the formed mixture was quenched with 5% citric acid (aq) and extracted with EtOAc (20 mL). The organic layer was washed with brine, dried over MgSO4, filtered, evaporated. The residue was purified by prep-HPLC to yield 36 mg (83%) of the desired product as an off-white foam.
Name
4-(6-methoxy-isoquinolin-1-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
14.6 mg
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
[Compound]
Name
((t-Bu)2POH)2PdCl2
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C(OC(N1CC(OC2[C:23]3[C:18](=[CH:19][C:20]([O:24][CH3:25])=[CH:21][CH:22]=3)C=CN=2)CC1C(O)=O)=O)(C)(C)C.C1([B:35]([OH:37])[OH:36])C=CC=CC=1.CC(C)([O-])C.[Na+]>C1COCC1>[CH3:25][O:24][C:20]1[CH:21]=[CH:22][C:23]([B:35]([OH:37])[OH:36])=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
4-(6-methoxy-isoquinolin-1-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Quantity
39 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)OC1=NC=CC2=CC(=CC=C12)OC)C(=O)O
Name
Quantity
14.6 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
38 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
((t-Bu)2POH)2PdCl2
Quantity
5 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
the formed mixture was quenched with 5% citric acid (aq)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep-HPLC

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 236.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07772180B2

Procedure details

A mixture of 4-(6-methoxy-isoquinolin-1-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (39 mg, 0.10 mmol), phenylboronic acid (14.6 mg, 0.12 mmol), sodium tert-butoxide (38 mg, 0.40 mmol) and ((t-Bu)2POH)2PdCl2 (POPd) (5 mg, 0.01 mmol) in THF (2 mL) was heated to reflux for 4 h. After cooling down, the formed mixture was quenched with 5% citric acid (aq) and extracted with EtOAc (20 mL). The organic layer was washed with brine, dried over MgSO4, filtered, evaporated. The residue was purified by prep-HPLC to yield 36 mg (83%) of the desired product as an off-white foam.
Name
4-(6-methoxy-isoquinolin-1-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
14.6 mg
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
[Compound]
Name
((t-Bu)2POH)2PdCl2
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C(OC(N1CC(OC2[C:23]3[C:18](=[CH:19][C:20]([O:24][CH3:25])=[CH:21][CH:22]=3)C=CN=2)CC1C(O)=O)=O)(C)(C)C.C1([B:35]([OH:37])[OH:36])C=CC=CC=1.CC(C)([O-])C.[Na+]>C1COCC1>[CH3:25][O:24][C:20]1[CH:21]=[CH:22][C:23]([B:35]([OH:37])[OH:36])=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
4-(6-methoxy-isoquinolin-1-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Quantity
39 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)OC1=NC=CC2=CC(=CC=C12)OC)C(=O)O
Name
Quantity
14.6 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
38 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
((t-Bu)2POH)2PdCl2
Quantity
5 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
the formed mixture was quenched with 5% citric acid (aq)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep-HPLC

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 236.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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